molecular formula C12H12N2 B3183491 (3-(Pyridin-2-yl)phenyl)methanamine CAS No. 859915-26-7

(3-(Pyridin-2-yl)phenyl)methanamine

Cat. No.: B3183491
CAS No.: 859915-26-7
M. Wt: 184.24
InChI Key: XCGMBXPNSVFNGC-UHFFFAOYSA-N
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Description

(3-(Pyridin-2-yl)phenyl)methanamine: is an organic compound that features a pyridine ring attached to a phenyl group, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Pyridin-2-yl)phenyl)methanamine typically involves the reaction of 2-bromopyridine with phenylboronic acid in the presence of a palladium catalystThe resulting compound is then subjected to reductive amination with formaldehyde and ammonia to introduce the methanamine group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves stringent control of reaction parameters such as temperature, pressure, and catalyst concentration to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-(Pyridin-2-yl)phenyl)methanamine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

Chemistry: (3-(Pyridin-2-yl)phenyl)methanamine is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the formation of complex molecules with potential biological activity .

Biology: In biological research, this compound is used as a ligand in the study of enzyme interactions and receptor binding. Its ability to form stable complexes with metal ions makes it valuable in metalloprotein studies.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific receptors or enzymes. Its structural features allow for the design of molecules with high specificity and potency.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (3-(Pyridin-2-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can coordinate with metal ions, forming stable complexes that modulate the activity of metalloproteins. Additionally, the phenyl and methanamine groups can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    (2-(Pyridin-2-yl)phenyl)methanamine: Similar structure but with the pyridine ring attached at a different position.

    (4-(Pyridin-2-yl)phenyl)methanamine: Pyridine ring attached at the para position relative to the phenyl group.

    (3-(Pyridin-3-yl)phenyl)methanamine: Pyridine ring attached at the meta position relative to the phenyl group.

Uniqueness: (3-(Pyridin-2-yl)phenyl)methanamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The position of the pyridine ring relative to the phenyl group influences its reactivity and interaction with molecular targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

(3-pyridin-2-ylphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-9-10-4-3-5-11(8-10)12-6-1-2-7-14-12/h1-8H,9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGMBXPNSVFNGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC(=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859915-26-7
Record name [3-(pyridin-2-yl)phenyl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solid tert-butyl-3-(pyridin-2-yl)benzylcarbamate (111 mg, 0.39 mmol) was added HCl (4N in dioxane, 0.20 mL, 0.78 mmol), then it was concentrated to give (3-(pyridine-2-yl)phenyl)methanamine (77 mg).
Name
tert-butyl-3-(pyridin-2-yl)benzylcarbamate
Quantity
111 mg
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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